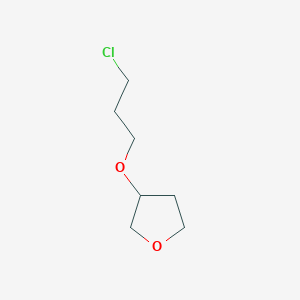

3-(3-Chloropropoxy)oxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO2 |

|---|---|

Molecular Weight |

164.63 g/mol |

IUPAC Name |

3-(3-chloropropoxy)oxolane |

InChI |

InChI=1S/C7H13ClO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6H2 |

InChI Key |

LSAFNCGWERCBLB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Chloropropoxy Oxolane and Analogous Structures

Strategies for Oxolane Ring Formation

The formation of the oxolane ring, a five-membered cyclic ether, is a cornerstone of many synthetic endeavors in organic chemistry. Various methodologies have been developed to construct this prevalent structural motif, ranging from intramolecular cyclizations to intermolecular cycloadditions. The choice of strategy often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of the oxolane ring. These reactions typically involve the formation of a carbon-oxygen bond within a single molecule, leading to the closure of the five-membered ring.

One of the most common intramolecular approaches is the Williamson ether synthesis, which involves the cyclization of a haloalcohol. In this method, a precursor molecule containing both a hydroxyl group and a leaving group (typically a halide) at appropriate positions is treated with a base. The base deprotonates the hydroxyl group to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the cyclic ether. The regioselectivity of this cyclization is governed by Baldwin's rules, which generally favor the 5-exo-tet cyclization required for the formation of a five-membered ring.

Another important intramolecular pathway is the acid-catalyzed cyclization of diols or unsaturated alcohols. For instance, 1,4-diols can be dehydrated in the presence of an acid catalyst to yield tetrahydrofuran (B95107). Similarly, unsaturated alcohols, such as homoallylic alcohols, can undergo intramolecular hydroalkoxylation, where the hydroxyl group adds across the double bond to form the oxolane ring. This reaction can be promoted by various catalysts, including acids and transition metals.

Radical cyclizations also offer a versatile route to the tetrahydrofuran skeleton. In these reactions, a radical is generated on a precursor molecule, which then adds to a tethered unsaturated moiety, such as an alkene or alkyne, to effect ring closure. The stereochemical outcome of these cyclizations can often be controlled by the judicious choice of substrates and reaction conditions.

Intermolecular Approaches to Tetrahydrofuran Skeletons

Intermolecular strategies for the construction of the oxolane ring involve the reaction of two separate molecules to form the five-membered ring. These methods can be particularly useful for accessing highly functionalized tetrahydrofuran derivatives.

One prominent intermolecular approach is the [3+2] cycloaddition reaction. In this type of reaction, a three-atom component reacts with a two-atom component to form the five-membered ring in a concerted or stepwise manner. For example, the reaction of an epoxide (as a three-atom component) with an enolate or a silyl (B83357) enol ether (as a two-atom component) can lead to the formation of a substituted tetrahydrofuran.

Another intermolecular strategy involves the Prins-type cyclization, where an aldehyde or ketone reacts with a homoallylic alcohol in the presence of a Lewis acid. This reaction proceeds through the formation of an oxocarbenium ion, which is then trapped by the intramolecular alkene to form the tetrahydrofuran ring.

Furthermore, tandem reactions that combine multiple bond-forming events in a single operation have been developed for the efficient synthesis of complex tetrahydrofuran structures. These can include sequences such as Michael addition followed by intramolecular aldol (B89426) condensation or other multi-step processes that rapidly build molecular complexity.

Enantioselective and Diastereoselective Oxolane Syntheses

The synthesis of enantiomerically pure or diastereomerically enriched oxolanes is of significant importance, particularly in the context of natural product synthesis and medicinal chemistry. Numerous stereoselective methods have been developed to control the three-dimensional arrangement of substituents on the tetrahydrofuran ring.

Enantioselective syntheses often rely on the use of chiral catalysts or chiral auxiliaries. For example, asymmetric intramolecular hydroalkoxylation of unsaturated alcohols can be achieved using chiral transition metal complexes. Similarly, enantioselective [3+2] cycloaddition reactions can be catalyzed by chiral Lewis acids or organocatalysts, leading to the formation of optically active tetrahydrofurans. The Sharpless asymmetric epoxidation and dihydroxylation reactions can be used to introduce chirality into acyclic precursors, which can then be elaborated into chiral oxolanes.

Diastereoselective syntheses aim to control the relative stereochemistry of multiple stereocenters within the oxolane ring. This can be achieved through substrate control, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. For example, the cyclization of a chiral acyclic precursor with pre-existing stereocenters can proceed with high diastereoselectivity. Reagent-controlled diastereoselection is also common, where the choice of reagents and reaction conditions influences the formation of one diastereomer over another. For instance, in radical cyclizations, the stereochemistry can often be influenced by the nature of the radical precursor and the reaction temperature.

Introduction of the 3-Chloropropoxy Moiety

Once the hydroxy-functionalized oxolane core, such as tetrahydrofuran-3-ol, is in hand, the next critical step is the introduction of the 3-chloropropoxy side chain. This is typically achieved through a nucleophilic alkylation reaction, where the hydroxyl group of the oxolane acts as a nucleophile.

Nucleophilic Alkylation Reactions on Hydroxy-Functionalized Oxolanes

The hydroxyl group of a functionalized oxolane is a versatile handle for introducing a variety of substituents. Nucleophilic alkylation, specifically etherification, is a direct and efficient method for forming the C-O-C linkage of the ether side chain.

The Williamson ether synthesis is the most common and direct method for the etherification of tetrahydrofuran-3-ol with a 3-chloropropyl group. This reaction involves the deprotonation of the hydroxyl group of tetrahydrofuran-3-ol to form a more nucleophilic alkoxide, which then reacts with an alkylating agent such as 1-bromo-3-chloropropane (B140262).

The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base abstracts the acidic proton from the hydroxyl group of the oxolane, generating the corresponding alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with 1-bromo-3-chloropropane. The more reactive C-Br bond is preferentially cleaved over the C-Cl bond, leading to the formation of the desired 3-(3-chloropropoxy)oxolane.

An alternative approach involves the use of 3-chloropropanol derivatives. For instance, 3-chloropropanol can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. The resulting 3-chloropropyl tosylate or mesylate can then be used to alkylate the hydroxyl group of tetrahydrofuran-3-ol under basic conditions, following a similar Williamson ether synthesis protocol. This two-step process can sometimes offer advantages in terms of reactivity and yield.

Below is a table summarizing the key reactants and conditions for the etherification step:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Tetrahydrofuran-3-ol | 1-Bromo-3-chloropropane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound |

| Tetrahydrofuran-3-ol | 1-Bromo-3-chloropropane | Potassium tert-butoxide | Dimethylformamide (DMF) | This compound |

| Tetrahydrofuran-3-ol | 3-Chloropropyl tosylate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound |

Role of Base and Solvent Systems in Alkylation Efficiency

The formation of the ether linkage in this compound is typically achieved via a Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide. wikipedia.org In this case, the reaction would involve the deprotonation of 3-hydroxyoxolane to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent like 1-bromo-3-chloropropane. The efficiency of this O-alkylation is profoundly influenced by the choice of base and solvent.

Bases: The primary role of the base is to deprotonate the hydroxyl group of 3-hydroxyoxolane to generate the corresponding nucleophilic alkoxide. The strength of the base is a critical factor.

Strong Bases: Strong bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the alcohol, driving the reaction forward. acs.orgthieme-connect.de

Hydroxide (B78521) Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also commonly used, often in concentrated aqueous solutions or as solids. phasetransfercatalysis.com Their use frequently necessitates a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous base and the organic substrate. iagi.or.idchempedia.info

Carbonate Bases: Weaker bases such as potassium carbonate (K₂CO₃) can be employed, though they may require higher temperatures or longer reaction times. google.com

Solvent Systems: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.

Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) are excellent choices that can accelerate the rate of SN2 reactions. google.comnih.gov

Phase-Transfer Catalysis (PTC) Systems: When using immiscible aqueous and organic phases (e.g., with concentrated NaOH), a PTC such as tetrabutylammonium (B224687) bromide (TBAB) is crucial. phasetransfercatalysis.comphasetransfercatalysis.com The PTC transports the hydroxide ion into the organic phase or the alkoxide into the aqueous phase, enabling the reaction to proceed efficiently at the interface. iagi.or.id This technique is particularly valuable in industrial settings for its efficiency and use of inexpensive bases. phasetransfercatalysis.com

Non-Polar Solvents: Solvents like toluene (B28343) or dichloromethane (B109758) can also be used, especially in PTC systems. phasetransfercatalysis.comgoogle.com

The interplay between the base and solvent system is crucial for optimizing reaction yield and minimizing side reactions, such as elimination, which can compete with the desired substitution reaction, particularly with secondary alkyl halides. wikipedia.org

| Base | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base; provides irreversible deprotonation. |

| NaOH / KOH (aq.) | Toluene, Dichloromethane (with PTC) | Inexpensive and common; requires a phase-transfer catalyst (e.g., TBAB) for efficiency. phasetransfercatalysis.comphasetransfercatalysis.com |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Milder base; may require higher temperatures or longer reaction times. google.com |

Derivatization of Pre-formed Oxolane Rings

The synthesis of this compound fundamentally involves the derivatization of a pre-formed oxolane (tetrahydrofuran) ring. The most direct approach starts with 3-hydroxyoxolane, a commercially available or synthetically accessible secondary alcohol. google.comgoogle.com

The key transformation is the O-alkylation of the hydroxyl group at the C-3 position of the oxolane ring. This is a nucleophilic substitution reaction where the oxygen atom of the hydroxyl group, after deprotonation, attacks an appropriate electrophile. To synthesize the target compound, a bifunctional reagent such as 1-bromo-3-chloropropane is an ideal alkylating agent. The bromide is a better leaving group than the chloride, allowing for a selective reaction at the brominated carbon to form the ether linkage while leaving the chloro group intact on the propyl chain. wikipedia.org

The reaction sequence is as follows:

Deprotonation: 3-hydroxyoxolane is treated with a suitable base (e.g., NaH) in an aprotic solvent (e.g., THF) to form the sodium salt of 3-oxolanoxide.

Nucleophilic Attack: The resulting alkoxide is then reacted with 1-bromo-3-chloropropane. The alkoxide attacks the carbon atom bearing the bromine, displacing the bromide ion in an SN2 reaction to form the desired this compound.

This method of building upon a pre-existing heterocyclic scaffold is a common and efficient strategy in organic synthesis for creating complex molecules from simpler starting materials. nih.govnih.gov

Purification and Isolation Techniques in Synthetic Sequences

After the synthesis of this compound, purification is necessary to remove unreacted starting materials, reagents, and any byproducts. The choice of purification technique depends on the physical properties of the product and the impurities.

Extraction: A standard workup procedure involves quenching the reaction mixture with water or a mild aqueous acid. The crude product is then extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is washed with water and brine to remove water-soluble impurities and salts, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). epa.gov

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points.

Column Chromatography: For high purity, especially in laboratory-scale synthesis, column chromatography is the most common method. oup.com The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity. A non-polar/polar solvent mixture, such as hexane (B92381)/ethyl acetate, is often used, with the solvent polarity gradually increased to elute the compounds. The separation is monitored by thin-layer chromatography (TLC). This technique is highly effective for separating the desired product from starting materials and byproducts with different polarities. acs.org

The final, purified product should be characterized by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Chemical Reactivity and Transformation Studies of 3 3 Chloropropoxy Oxolane

Nucleophilic Substitution Reactions at the Chloropropoxy Group

The carbon-chlorine bond in the 3-chloropropoxy group is the principal locus of reactivity in 3-(3-Chloropropoxy)oxolane. This bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by a variety of nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, leading to the displacement of the chloride ion and the formation of new chemical bonds.

Formation of New Carbon-Heteroatom Bonds (e.g., C-N, C-S, C-O)

The electrophilic nature of the terminal carbon in the chloropropoxy chain allows for the formation of new bonds with a range of heteroatom nucleophiles.

Carbon-Nitrogen (C-N) Bond Formation: Amines, both primary and secondary, can act as effective nucleophiles to displace the chloride, yielding the corresponding amino-substituted oxolane derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct. The reaction of amines with alkyl halides can sometimes lead to multiple alkylations; however, by controlling stoichiometry and reaction conditions, monosubstitution can be favored. youtube.com

Carbon-Sulfur (C-S) Bond Formation: Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and react readily with this compound to form thioethers. masterorganicchemistry.com These reactions are generally efficient and proceed under mild conditions. Thiols themselves can also react, particularly in the presence of a base.

Carbon-Oxygen (C-O) Bond Formation: Alkoxides (RO⁻), generated from the deprotonation of alcohols, are potent nucleophiles that can displace the chloride to form ethers. This classic method, known as the Williamson ether synthesis, is a versatile route for the preparation of a wide variety of ethers. britannica.commasterorganicchemistry.com The reaction is most effective with primary alkyl halides like the one present in this compound to minimize competing elimination reactions. libretexts.org

| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |

| Amine | R-NH₂ | Secondary Amine | Base, Solvent (e.g., DMF, Acetonitrile) |

| Thiolate | R-SNa | Thioether | Solvent (e.g., Ethanol, THF) |

| Alkoxide | R-ONa | Ether | Solvent (e.g., corresponding alcohol, THF) |

Intramolecular Cyclization Reactions Involving the Chloropropoxy Chain

The presence of both a nucleophilic center (the oxygen of a hydroxyl group, for instance, if the oxolane were modified or if a diol is used as a precursor) and an electrophilic center (the carbon bearing the chlorine) within the same molecule or a precursor allows for the possibility of intramolecular cyclization.

Intramolecular nucleophilic substitution can lead to the formation of fused bicyclic ether systems. For instance, if the oxolane ring were to contain a hydroxyl group at a suitable position, an intramolecular Williamson ether synthesis could occur. This would involve the deprotonation of the hydroxyl group to form an alkoxide, which would then attack the electrophilic carbon of the chloropropoxy chain, displacing the chloride and forming a new ring fused to the original oxolane ring. The feasibility and regioselectivity of such cyclizations are governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions.

The formation of fused ring systems through intramolecular cyclization is significantly influenced by ring strain in the resulting bicyclic product. The formation of five- and six-membered rings is generally favored over smaller or larger rings due to lower angle and torsional strain. In the context of this compound derivatives, the geometry of the transition state for cyclization will be critical. Stereoelectronic effects, such as the requirement for a backside attack in an S\textsubscript{N}2 reaction, will dictate the necessary conformation of the molecule for cyclization to occur. The puckered, non-planar conformation of the oxolane ring will influence the spatial orientation of the chloropropoxy side chain, thereby affecting the feasibility and rate of intramolecular reactions.

Stereochemical Outcomes of Nucleophilic Displacements

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemical outcome is of significant interest. For an S\textsubscript{N}2 reaction, a complete inversion of stereochemistry at the reaction center is expected. In the case of this compound, the carbon bearing the chlorine is not a stereocenter. However, if the oxolane ring itself is chiral (for example, if derived from a chiral starting material), the stereochemistry of the ring can influence the approach of the nucleophile and potentially lead to diastereomeric products if a new stereocenter is formed during the reaction. The stereocenter at the 3-position of the oxolane ring will remain unaffected during nucleophilic substitution at the terminal carbon of the side chain.

Reactions Involving the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is generally a stable and unreactive moiety under the conditions typically used for nucleophilic substitution on the alkyl halide side chain. Ethers are known for their chemical inertness and are often used as solvents for this reason.

However, under strongly acidic conditions, the ether oxygen of the oxolane ring can be protonated, which can activate the ring towards nucleophilic attack and subsequent ring-opening. For example, treatment with strong acids like HBr or HI at elevated temperatures can lead to the cleavage of the C-O bonds of the ether. In the context of this compound, such harsh conditions would likely also affect the chloropropoxy side chain.

Functionalization of Oxolane C-H Bonds

The oxolane ring of this compound possesses C-H bonds that are generally considered unactivated. However, modern synthetic methods have enabled the functionalization of such bonds, typically proceeding via radical or organometallic intermediates.

Research Findings:

Studies on tetrahydrofuran (B95107) (THF), the parent compound of oxolane, have demonstrated that C-H activation is feasible, primarily at the C2 and C5 positions adjacent to the ether oxygen, due to the stabilization of the resulting radical or organometallic species. For this compound, the C-H bonds at the 2- and 5-positions are expected to be the most reactive.

Radical Reactions: Free radical halogenation, for instance, would likely show a preference for substitution at the α-carbons (C2 and C5) of the oxolane ring. The reaction is typically initiated by UV light or a radical initiator.

Organometallic Approaches: Directed C-H activation, while less predictable without a directing group in close proximity, could potentially be achieved using transition metal catalysts. The ether oxygen can act as a weak directing group, favoring functionalization at the C2 position.

It is important to note that the presence of the 3-(3-chloropropoxy) substituent may exert some steric and electronic influence on the regioselectivity of these reactions, though specific data is not available.

Table 1: Predicted Regioselectivity of C-H Functionalization of this compound

| Position on Oxolane Ring | Predicted Reactivity | Rationale |

| C2 | High | α to ether oxygen, electronic stabilization of intermediates. |

| C3 | Low | β to ether oxygen, less activated. Sterically hindered by the substituent. |

| C4 | Low | β to ether oxygen, less activated. |

| C5 | High | α to ether oxygen, electronic stabilization of intermediates. Less sterically hindered than C2. |

Ring-Opening Reactions and Subsequent Transformations

The oxolane ring is a cyclic ether and, like other ethers, can undergo ring-opening reactions under specific conditions, typically involving strong acids or bases.

Acid-Catalyzed Ring-Opening:

Under strongly acidic conditions, the ether oxygen of the oxolane ring can be protonated, making the ring susceptible to nucleophilic attack. This would lead to the cleavage of a C-O bond.

Mechanism: The reaction proceeds via an SN2 or SN1-like mechanism, depending on the stability of the potential carbocation intermediates. For a secondary ether like this compound, an SN2 pathway is generally favored.

Products: The nucleophile will attack one of the α-carbons (C2 or C5), leading to a ring-opened product. For example, reaction with a hydrohalic acid (HX) would yield a halo-alcohol. The regioselectivity of the attack would be influenced by steric factors.

Base-Mediated Ring-Opening:

Ring-opening of unstrained ethers like tetrahydrofuran under basic conditions is generally difficult and requires harsh conditions or specialized reagents. However, the presence of the chloroalkyl side chain in this compound introduces the possibility of intramolecular reactions.

Intramolecular Cyclization: Under basic conditions, the terminal chlorine on the propyl chain could potentially be displaced by the ether oxygen in an intramolecular fashion, although this would lead to a strained bicyclic system and is considered unlikely. A more plausible intramolecular reaction would involve the formation of a different cyclic ether if a nucleophile were introduced at another position.

Subsequent Transformations:

The products of ring-opening reactions can undergo various subsequent transformations. For instance, the resulting diols or halo-alcohols can be used as precursors for the synthesis of other complex molecules, including polymers and other heterocyclic systems.

Stability and Reactivity of the Cyclic Ether Under Various Conditions

The stability of this compound is a critical factor in its handling, storage, and application in chemical synthesis.

Acidic Conditions:

As discussed, the oxolane ring is susceptible to cleavage under strong acidic conditions. The rate of this degradation would depend on the acid concentration and temperature. The chloropropyl side chain is generally stable to acidic conditions, although prolonged exposure to very strong, hot acids could lead to side reactions.

Basic Conditions:

The oxolane ring is generally stable under basic conditions. The primary site of reactivity under basic conditions would be the terminal carbon of the chloropropyl group, which is susceptible to nucleophilic substitution. Strong bases could also promote elimination reactions, although this is less likely for a primary alkyl chloride.

Thermal Stability:

Reductive and Oxidative Conditions:

Reduction: The oxolane ring is stable to most reducing agents. The chloro group on the side chain can be reduced to a hydrocarbon using reagents like lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Ethers can be oxidized at the α-carbon positions. Strong oxidizing agents can lead to ring cleavage. The presence of the ether oxygen activates the adjacent C-H bonds towards oxidation.

Table 2: Summary of Predicted Stability and Reactivity of this compound

| Condition | Stability of Oxolane Ring | Reactivity of Chloropropyl Chain |

| Strong Acid | Unstable (Ring-opening) | Generally Stable |

| Strong Base | Stable | Reactive (Nucleophilic Substitution) |

| Thermal | Moderately Stable | Potential for elimination/decomposition |

| Reductive | Stable | Reducible (C-Cl bond) |

| Oxidative | Susceptible to oxidation at C2/C5 | Generally Stable |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution by mapping the chemical environments of its hydrogen and carbon nuclei.

The ¹H NMR spectrum of 3-(3-Chloropropoxy)oxolane is expected to show distinct signals corresponding to the protons of the oxolane ring and the 3-chloropropoxy chain. The electronegativity of the oxygen and chlorine atoms will significantly influence the chemical shifts (δ) of adjacent protons, shifting them downfield.

The protons on the oxolane ring would present a complex multiplet system due to spin-spin coupling. The proton at the C3 position (methine, -CH-O-), being attached to the carbon bearing the ether linkage, would be the most downfield of the ring protons. The protons on the 3-chloropropoxy chain are anticipated to appear as two triplets and a central multiplet (quintet or sextet).

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -O-CH ₂-CH₂-CH₂-Cl | ~ 3.55 | Triplet (t) | ~ 6.5 |

| -O-CH₂-CH ₂-CH₂-Cl | ~ 2.05 | Multiplet (m) | ~ 6.3 |

| -O-CH₂-CH₂-CH ₂-Cl | ~ 3.65 | Triplet (t) | ~ 6.2 |

| Oxolane-CH (O)- | ~ 3.90 | Multiplet (m) | - |

| Oxolane-CH ₂(α to O) | ~ 3.80 - 3.70 | Multiplet (m) | - |

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. For this compound, which has the molecular formula C₇H₁₃ClO₂, seven distinct signals are expected, corresponding to each carbon atom. The chemical shifts are influenced by the attachment of electronegative atoms (oxygen and chlorine).

The carbon atom attached to the chlorine (C-Cl) and the carbons attached to the ether oxygens (C-O) are expected to resonate at the most downfield positions.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂-CH₂-C H₂-Cl | ~ 41.5 |

| -O-CH₂-C H₂-CH₂-Cl | ~ 32.0 |

| -O-C H₂-CH₂-CH₂-Cl | ~ 67.0 |

| Oxolane-C H(O)- | ~ 78.0 |

| Oxolane-C H₂(α to -O-CH) | ~ 35.0 |

| Oxolane-C H₂(β to -O-CH) | ~ 68.0 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks would be expected between adjacent protons in the chloropropoxy chain (e.g., between the protons at ~3.55 ppm and ~2.05 ppm, and between ~2.05 ppm and ~3.65 ppm). It would also map the complex coupling network within the oxolane ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached (¹J C-H coupling). It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton multiplet at ~3.90 ppm would show a correlation to the carbon signal at ~78.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J C-H and ³J C-H). It is crucial for piecing together the molecular skeleton. For instance, the protons of the -O-CH₂- group (~3.55 ppm) would show a cross-peak to the C3 carbon of the oxolane ring (~78.0 ppm), confirming the connectivity of the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this compound, NOESY could provide insights into preferred conformations by showing spatial proximity between protons on the oxolane ring and those on the propyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum of this compound would be dominated by absorptions from the C-H, C-O, and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950 - 2850 | C-H Stretching | Alkane (CH₂, CH) |

| 1150 - 1050 | C-O-C Stretching (asymmetric) | Ether |

The strong C-O-C ether stretch is a key diagnostic feature for this molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula for this compound is C₇H₁₃ClO₂.

The molecular weight is 164.63 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic pattern of two peaks will be seen for any chlorine-containing fragment. The M⁺ peak will appear at m/z 164 (containing ³⁵Cl) and an "M+2" peak will appear at m/z 166 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.

Common fragmentation pathways for ethers include alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen) and cleavage of the C-O bond itself. Likely fragmentation patterns would include:

Loss of the chloropropyl group to give an oxolonium ion.

Loss of the oxolane ring.

Cleavage resulting in the formation of a chloropropyl cation.

X-ray Crystallography for Solid-State Structural Confirmation

To date, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal of the compound were grown, X-ray diffraction analysis would provide an unambiguous confirmation of its covalent structure. It would resolve the exact conformation of the oxolane ring (e.g., envelope or twist conformation) and the spatial arrangement of the chloropropoxy side chain in the solid state.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

The purification and analysis of "this compound" are critical steps in its synthesis and application to ensure the absence of starting materials, byproducts, and other impurities. Chromatographic techniques are indispensable for both the preparative-scale purification and the analytical-scale assessment of the compound's purity. The selection of a specific chromatographic method and its parameters is contingent on the scale of the separation and the physicochemical properties of the compound and its potential contaminants.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of "this compound" and for monitoring the progress of its synthesis. Its high resolution and sensitivity make it ideal for detecting trace impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For "this compound", a C18 (octadecylsilyl) column is frequently employed due to its hydrophobicity, which allows for good retention and separation of moderately polar organic molecules.

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. The ratio of these solvents can be adjusted to optimize the retention time and resolution of the compound from its impurities. In some cases, a small amount of an acid, such as trifluoroacetic acid (TFA) or acetic acid, is added to the mobile phase to improve peak shape and resolution, particularly if acidic or basic impurities are present. ambeed.comnih.gov The analysis is often performed using a diode array detector (DAD) or a UV detector, typically set at a wavelength where the compound or its potential chromophoric impurities exhibit absorbance. nih.govicm.edu.pl

For instance, a typical HPLC method for purity assessment might involve an isocratic elution on a C18 column with a mobile phase of acetonitrile and water. mjcce.org.mk The high efficiency of HPLC allows for the quantification of purity levels with a high degree of accuracy and precision, often achieving purity assessments greater than 98%. biomedpharmajournal.org

Interactive Data Table: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value | Reference |

| Column | C18, 250 x 4.6 mm, 5 µm | ambeed.commjcce.org.mk |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | ambeed.commjcce.org.mk |

| Detector | UV/DAD | nih.govicm.edu.pl |

| Flow Rate | 0.5 - 1.0 mL/min | ambeed.com |

| Purity Achieved | >98% | biomedpharmajournal.org |

This table represents typical starting conditions for method development. Actual parameters may vary based on the specific instrumentation and impurity profile.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of "this compound". Given the compound's volatility, GC is well-suited for its separation and identification.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and the separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. For chlorinated organic compounds, a variety of capillary columns with different polarities can be used to achieve the desired separation. mjcce.org.mk

When coupled with a mass spectrometer, GC-MS not only provides information about the retention time of the compound but also its mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification. notulaebotanicae.ro This is particularly useful for identifying unknown impurities in a sample. The analysis of structurally related chlorinated hydrocarbons has been well-documented, providing a basis for method development for "this compound". nist.gov

Interactive Data Table: Illustrative GC/GC-MS Parameters for the Analysis of this compound

| Parameter | Value | Reference |

| Column | Capillary, e.g., DB-5ms (or similar) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Inlet Temperature | 250 °C | researchgate.net |

| Oven Program | Temperature gradient (e.g., 50 to 250 °C) | researchgate.net |

| Detector | FID or Mass Spectrometer | notulaebotanicae.roresearchgate.net |

This table provides a general set of parameters. Optimization is required for specific applications and instruments.

Column Chromatography

For the preparative purification of "this compound" after its synthesis, column chromatography is a widely used and effective method. This technique allows for the separation of the desired product from unreacted starting materials and byproducts on a larger scale than analytical techniques like HPLC or GC.

Silica (B1680970) gel is the most common stationary phase for the column chromatography of moderately polar organic compounds like "this compound". google.comnih.gov The separation is based on the differential adsorption of the components of the mixture to the silica gel. A solvent system, or eluent, is chosen to move the components down the column at different rates.

The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is commonly employed. google.comgoogle.com The polarity of the eluent is carefully adjusted to ensure that the desired compound moves down the column with an appropriate retention factor (Rf), allowing for its separation from more polar and less polar impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC). google.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules from first principles. nih.gov For a molecule like 3-(3-Chloropropoxy)oxolane, these methods could provide deep insights into its behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov It correlates the electron density of a system with its energy, providing a basis for calculating various molecular properties. mdpi.com A typical DFT study on this compound would involve optimizing its 3D geometry to find the lowest energy arrangement of its atoms. nih.gov From this optimized structure, properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP) could be determined. researchgate.netdntb.gov.ua These calculations would help in understanding the molecule's reactivity, stability, and the nature of its chemical bonds. frontiersin.orgnih.gov However, specific DFT data for this compound is not available in published literature.

Conformational Analysis of the Chloropropoxy and Oxolane Moieties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. maricopa.edu The this compound molecule has two main flexible parts: the chloropropoxy chain and the oxolane (tetrahydrofuran) ring. nih.gov

The oxolane ring is known to adopt non-planar conformations, such as the "envelope" and "twist" forms, to relieve ring strain. maricopa.edu The chloropropoxy side chain has several rotatable single bonds, leading to a large number of possible conformers. A computational conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting geometry. researchgate.netsoton.ac.uk This process identifies the most stable conformers (those with the lowest energy) and the energy barriers between them. researchgate.net Such an analysis for 1,3-difluorinated alkanes has shown how substitution patterns strongly influence chain conformation. nih.gov For this compound, this would reveal the preferred three-dimensional shape of the molecule, which is crucial for understanding its physical properties and interactions. Specific studies detailing the conformational landscape of this compound are not publicly available.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. nih.gov Using the optimized geometry from DFT calculations, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. nih.gov Furthermore, nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) and coupling constants can be predicted. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate electronic spectra, such as UV-Vis absorption. nih.gov While these methods are routinely applied, specific predicted spectroscopic data for this compound have not been reported in scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for understanding how chemical reactions occur at a molecular level. researchgate.net It allows researchers to map out the entire reaction pathway, from reactants to products.

Transition State Analysis of Key Transformations

A key part of studying a reaction mechanism is identifying the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Computational methods are used to locate the precise geometry and energy of the transition state for a given transformation. mdpi.com For this compound, potential reactions could include nucleophilic substitution of the chlorine atom or reactions involving the ether linkages. A transition state analysis would involve calculating the vibrational frequencies of the proposed TS structure to confirm it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). nih.gov This analysis provides critical information about the kinetic feasibility of a reaction. No such analyses have been published for this specific molecule.

Energy Profiles of Proposed Reaction Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for a proposed reaction pathway can be constructed. nih.govdntb.gov.ua This profile visually represents the energy changes that occur throughout the reaction. The height of the energy barrier (the difference in energy between the reactants and the transition state) determines the reaction rate. nih.gov For this compound, one could theoretically model its reaction with a nucleophile, calculating the full energy profile to understand the reaction's thermodynamics and kinetics. However, without experimental or theoretical precedent, any proposed pathway would be purely speculative, and no such energy profiles are available in the literature.

Molecular Dynamics Simulations for Conformational Flexibility

The oxolane ring is not planar and exhibits a dynamic puckering motion, primarily adopting two low-energy conformations: the envelope (Cs symmetry) and the twist (C2 symmetry) forms. MD simulations of tetrahydrofuran (B95107) have shown that the barrier to interconversion between these puckered forms is low, allowing for rapid fluctuations at room temperature. rsc.orgresearchgate.netnih.govmdpi.com The substitution at the 3-position with the chloropropoxy group is expected to influence the puckering preference and dynamics. The substituent can exist in either a pseudo-axial or a pseudo-equatorial position, with the latter generally being more energetically favorable to minimize steric hindrance. libretexts.orglibretexts.org MD simulations would be able to quantify the population of each conformer and the rate of interconversion.

A comprehensive MD simulation of this compound in a relevant solvent would involve the following steps:

Force Field Parameterization: A suitable force field (e.g., OPLS-AA, CHARMM, or GAFF) would be chosen to describe the inter- and intramolecular interactions of the molecule.

System Setup: The molecule would be placed in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent, to mimic experimental conditions.

Simulation Production: After an initial energy minimization and equilibration period, a production simulation would be run for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.

The following data table illustrates the kind of information that could be extracted from a hypothetical MD simulation of this compound.

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Oxolane Ring Conformation | Predominant pucker of the tetrahydrofuran ring | Twist (C2) and Envelope (Cs) conformations with rapid interconversion. |

| Substituent Orientation | Preference for pseudo-axial vs. pseudo-equatorial position of the chloropropoxy group | Predominantly pseudo-equatorial to minimize steric strain. |

| Dihedral Angle (C-O-C-C) | Rotation around the ether linkage of the side chain | Multiple minima corresponding to gauche and anti conformers. |

| Dihedral Angle (O-C-C-C) | Rotation within the propyl chain | Preference for anti conformation to separate the bulky groups. |

| End-to-End Distance | Distance between the chlorine atom and the oxolane ring oxygen | A distribution of distances reflecting the flexibility of the side chain. |

Structure-Reactivity Relationships Derived from Theoretical Data

Theoretical calculations, particularly those based on density functional theory (DFT), can provide valuable insights into the relationship between the molecular structure of this compound and its chemical reactivity. By calculating various electronic properties, it is possible to predict the most likely sites for chemical reactions and to understand how the molecule's conformation influences its reactivity.

The primary reactive centers in this compound are expected to be the oxygen atom of the oxolane ring and the carbon atom bonded to the chlorine atom. The ether oxygen is a Lewis basic site due to its lone pairs of electrons, making it susceptible to attack by electrophiles and protonation in acidic media. fiveable.melibretexts.orgopenstax.org The carbon atom attached to the chlorine is electrophilic due to the electron-withdrawing nature of the chlorine atom, making it a target for nucleophilic attack. savemyexams.comstudymind.co.ukstudymind.co.uk

Computational methods can quantify these reactive tendencies through the calculation of several descriptors:

Molecular Electrostatic Potential (MEP): An MEP map would visually highlight the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show a region of negative potential around the ether oxygen, indicating its nucleophilic character. A region of positive potential would be expected around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the chlorine, indicating their electrophilic character.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the charge distribution within the molecule. This would quantify the partial positive charge on the carbon atom bonded to chlorine and the partial negative charge on the oxygen and chlorine atoms, confirming the expected polarity of these bonds.

These theoretical descriptors allow for the prediction of several key structure-reactivity relationships:

Nucleophilic Substitution: The electrophilic carbon atom of the chloropropoxy chain is susceptible to SN2 reactions with various nucleophiles. The rate and feasibility of these reactions would be influenced by the steric hindrance around the reaction center, which in turn depends on the conformation of the side chain.

Ring-Opening Reactions: While the oxolane ring is generally stable, under strongly acidic conditions, protonation of the ether oxygen can activate the ring towards nucleophilic attack, leading to ring-opening. libretexts.orgopenstax.org The regioselectivity of such a reaction would be influenced by the electronic effects of the substituent.

Coordination Chemistry: The Lewis basic oxygen atom can coordinate to metal ions and other Lewis acids. The strength of this coordination would be dependent on the steric accessibility of the oxygen lone pairs, which is influenced by the conformation of the chloropropoxy side chain.

The following table summarizes the expected theoretical data and their implications for the reactivity of this compound.

| Theoretical Descriptor | Predicted Feature for this compound | Implication for Reactivity |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential around the oxolane oxygen; Positive potential on the carbon attached to chlorine. | Oxygen is a site for electrophilic attack; C-Cl carbon is a site for nucleophilic attack. |

| Highest Occupied Molecular Orbital (HOMO) | Localized on the ether oxygen atom. | Indicates the molecule's propensity to act as a Lewis base or electron donor at the oxygen site. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Localized on the σ* antibonding orbital of the C-Cl bond. | Indicates susceptibility to nucleophilic attack at the carbon atom, leading to cleavage of the C-Cl bond. |

| NBO Charges | Partial negative charge on oxygen and chlorine; partial positive charge on the carbon bonded to chlorine. | Quantifies the polarity of the C-O and C-Cl bonds, influencing reaction mechanisms. |

Applications As a Synthetic Precursor in Complex Molecule Construction

Role in the Synthesis of Heterocyclic Scaffolds

The 3-chloropropoxy side chain of 3-(3-chloropropoxy)oxolane serves as a versatile handle for the construction of various heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. uzh.ch The terminal chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines and phenols, to form new carbon-heteroatom bonds. This reactivity is instrumental in building larger, more complex heterocyclic systems.

A notable application is in the synthesis of quinoline (B57606) derivatives. While direct use of this compound is not explicitly detailed in readily available literature, the synthesis of analogous compounds provides a strong precedent. For instance, the related compound, 6-(3-chloropropoxy)-4-hydroxy-7-methoxyquinoline-3-carbonitrile, is a key intermediate in the synthesis of more complex quinoline-based structures. In these syntheses, the chloropropoxy group is introduced onto a phenolic oxygen of a quinoline precursor through an etherification reaction. tandfonline.com The terminal chloride can then be displaced by various nucleophiles, such as amines, to introduce further diversity and build upon the heterocyclic core. This strategy highlights how the 3-(3-chloropropoxy) moiety can be effectively used to elaborate on existing heterocyclic systems.

The general strategy involves the N-alkylation of heterocyclic amines with alkyl halides. researchgate.netresearchgate.net The nitrogen atom in heterocycles like pyrrole, imidazole (B134444), and pyridine (B92270) can act as a nucleophile, attacking the electrophilic carbon of the chloropropyl chain of this compound. libretexts.org This reaction leads to the formation of N-substituted heterocycles, incorporating the oxolane-containing side chain. Such modifications can significantly alter the biological activity and physical properties of the parent heterocycle.

For example, in the synthesis of certain benzimidazole (B57391) derivatives with potential biological activity, a similar chloroalkoxy chain is attached to a phenolic precursor. uni-regensburg.de This is followed by reactions to construct the imidazole ring. This approach demonstrates the utility of chloroalkoxy chains in the stepwise assembly of complex heterocyclic systems.

The table below summarizes the potential role of this compound in the synthesis of various heterocyclic scaffolds, based on analogous reactions.

| Heterocyclic Scaffold | Synthetic Strategy | Role of this compound |

| Quinolines | Alkylation of a hydroxyquinoline precursor, followed by cyclization or further substitution. | Provides the 3-oxolanepropoxy side chain via etherification. The chloro group allows for subsequent reactions to build the final quinoline derivative. tandfonline.comgoogle.comsci-hub.seresearchgate.netrsc.org |

| Indoles | N-alkylation of an indole (B1671886) nitrogen. | Introduces the 3-oxolanepropoxy group onto the indole ring system. researchgate.net |

| Benzimidazoles | Alkylation of a phenolic precursor prior to benzimidazole ring formation. | Acts as a building block to introduce a flexible, oxygen-containing side chain. uni-regensburg.de |

| Pyrrolidines | Nucleophilic substitution of the chloride by an amine, which can be part of a larger molecule or a precursor to a pyrrolidine (B122466) ring. | The chloropropyl group acts as an electrophile to form a C-N bond, a key step in building pyrrolidine-containing structures. nih.gov |

Precursor for Advanced Organic Materials

The unique combination of a reactive chloro group and a polar oxolane ring makes this compound a potential precursor for the synthesis of advanced organic materials with tailored properties.

While direct polymerization of this compound is not a common strategy, it can be envisioned as a precursor for the synthesis of functional monomers. The chloropropyl group can be converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, through reaction with acrylic acid or methacrylic acid in the presence of a base. The resulting monomer would contain a pendant oxolane moiety, which could impart desirable properties like increased hydrophilicity and biodegradability to the final polymer.

Another potential route to polymeric materials is through ring-opening polymerization (ROP) of the oxolane ring. google.comchemrxiv.orgmdpi.comresearchgate.net Although the presence of the chloropropyl group might complicate the polymerization process, under specific catalytic conditions, the oxolane ring could be opened to form a polyether backbone. The pendant chloropropyl groups along the polymer chain would then be available for post-polymerization modification, allowing for the creation of functional polymers with a wide range of applications. For instance, these chloro groups could be converted to quaternary ammonium (B1175870) salts for antimicrobial applications or used as grafting points for other polymer chains to create complex copolymer architectures.

The synthesis of polymers from cyclic monomers is a well-established field, and the design of monomers with specific functionalities is crucial for creating materials with desired properties. iastate.edu The modification of this compound to introduce a polymerizable group represents a viable strategy for developing new functional monomers.

The functionalization of surfaces with organic molecules is a key technology in materials science, with applications ranging from chromatography to biomedical implants. nih.govfraunhofer.commdpi.comrsc.orgresearchgate.net this compound can serve as a valuable building block for the modification of surfaces, particularly those rich in hydroxyl groups, such as silica (B1680970). nih.gov

While direct reactions of this compound with silica surfaces might be possible, a more common approach involves the use of silane (B1218182) coupling agents. A related compound, (3-chloropropyl)trimethoxysilane, is widely used to functionalize silica and other oxide surfaces. mdpi.com This suggests a two-step strategy where this compound could be first converted to a corresponding trialkoxysilane derivative. This new molecule could then readily react with surface silanol (B1196071) groups to form a stable, covalently bound layer. The surface would then be decorated with pendant oxolane moieties, which could alter its hydrophilicity and biocompatibility.

The terminal chloro group on the grafted molecule provides a reactive site for further functionalization. For example, it can be used to attach biomolecules, catalysts, or other functional groups to the surface. This "grafting-to" approach is a powerful tool for creating multifunctional surfaces with precisely controlled properties.

The table below outlines potential applications of this compound in creating functionalized surfaces.

| Surface Type | Functionalization Strategy | Resulting Surface Properties | Potential Applications |

| Silica Nanoparticles | Conversion to a silane derivative followed by grafting onto the nanoparticle surface. | Increased hydrophilicity, biocompatibility, and provides a reactive handle for further modification. nih.govmdpi.com | Drug delivery, bio-imaging, catalysis. |

| Halloysite Nanotubes | Grafting of a related silane, (3-chloropropyl)trimethoxysilane, has been shown to be effective. | Improved dispersion in hydrophobic polymers and enhanced interaction with the polymer matrix. mdpi.com | Polymer nanocomposites with improved mechanical and thermal properties. |

| Planar Silica Surfaces | Similar to nanoparticles, via conversion to a silane and subsequent surface reaction. | Modified surface energy, wettability, and chemical reactivity. | Chromatographic stationary phases, biosensors, anti-fouling coatings. |

Strategies for Introducing the this compound Moiety into Larger Molecular Architectures

The incorporation of the this compound moiety into larger molecules is typically achieved through nucleophilic substitution reactions where the chloropropyl group acts as an electrophile. The choice of reaction conditions depends on the nature of the nucleophile and the substrate.

One of the most common strategies is the Williamson ether synthesis , where an alkoxide or a phenoxide attacks the carbon atom bearing the chlorine, displacing it to form an ether linkage. This method is widely used to attach the 3-oxolanepropoxy group to hydroxyl-containing molecules, including phenols, alcohols, and carbohydrates. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). tandfonline.comnih.govtum.de

Another important strategy is the alkylation of amines . Primary and secondary amines can act as nucleophiles to displace the chloride, forming a new carbon-nitrogen bond. researchgate.netresearchgate.netorganic-chemistry.org This reaction is fundamental for introducing the this compound moiety into a vast array of nitrogen-containing compounds, including heterocycles and amino acids. The reaction conditions often involve a base to neutralize the HCl formed during the reaction and a suitable solvent.

In the context of drug discovery and medicinal chemistry, the 3-chloropropoxy group serves as a versatile linker. nih.govmdpi.com It can be used to connect a pharmacophore containing the oxolane ring to another molecular scaffold. For example, in the synthesis of complex inhibitors, a hydroxyl group on a core structure can be alkylated with a chloropropoxy-containing fragment. nih.gov The terminal chloride is then available for a subsequent nucleophilic substitution reaction, allowing for the modular construction of the final molecule.

The following table summarizes key strategies for incorporating the this compound moiety.

| Reaction Type | Nucleophile | Key Reagents and Conditions | Resulting Linkage |

| Williamson Ether Synthesis | Alkoxides, Phenoxides | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | Ether (-O-) |

| N-Alkylation | Primary and Secondary Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | Amine (-NR-) |

| S-Alkylation | Thiolates | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Thioether (-S-) |

| Esterification (indirect) | Carboxylates | Phase-transfer catalyst or conversion to a more reactive electrophile | Ester (-COO-) |

Derivatization for Bioconjugation and Probe Development

The reactive chlorine atom of this compound makes it a useful tool for bioconjugation and the development of molecular probes. Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or a nucleic acid, to impart new functionality. rsc.org

The 3-chloropropoxy group can act as a linker to attach a label, such as a fluorescent dye or a radioactive isotope, to a biomolecule. The oxolane ring can influence the solubility and pharmacokinetic properties of the resulting bioconjugate. The general strategy involves reacting the this compound with a nucleophilic group on the biomolecule, such as the amine group of a lysine (B10760008) residue or the thiol group of a cysteine residue.

In the development of fluorescent probes, the 3-chloropropoxy group can be used to connect a fluorophore to a recognition element that binds to a specific target. libretexts.orguni-regensburg.denih.gov For instance, a molecule designed to bind to a particular enzyme could be functionalized with a 3-chloropropoxy linker. This linker could then be used to attach a fluorescent dye. The resulting probe could be used to visualize the location and concentration of the enzyme in cells or tissues.

The synthesis of such probes often involves a multi-step process. First, the 3-chloropropoxy group is attached to either the fluorophore or the recognition element. Then, the resulting intermediate is reacted with the other component to form the final probe. The choice of which component to functionalize first depends on the specific chemistry and the stability of the intermediates.

The table below provides examples of how this compound could be derivatized for bioconjugation and probe development.

| Application | Derivatization Strategy | Example of Use |

| Protein Labeling | Reaction with nucleophilic amino acid residues (e.g., lysine, cysteine) on the protein surface. | Covalent attachment of a drug or imaging agent to a therapeutic antibody. |

| Fluorescent Probe Synthesis | Linking a fluorophore to a target-specific ligand. | A probe for detecting specific ions or small molecules in biological systems. nih.gov |

| Immobilization of Biomolecules | Covalent attachment of enzymes or antibodies to a solid support functionalized with this compound derivatives. | Development of biosensors and affinity chromatography columns. |

| Drug Delivery Systems | Incorporation into polymers or nanoparticles that are subsequently conjugated with targeting ligands. | Targeted delivery of therapeutic agents to cancer cells. nih.govmdpi.com |

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry is a paramount objective in modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net Future research on 3-(3-Chloropropoxy)oxolane should focus on developing synthetic pathways that align with these principles.

Current syntheses may rely on traditional methods that involve stoichiometric reagents and volatile organic solvents. Emerging research could explore catalytic routes that improve atom economy and reduce waste. For instance, developing catalytic etherification processes using renewable starting materials could provide a greener alternative. The use of solvent-free reaction conditions, such as ball milling, or the replacement of conventional solvents with greener alternatives like ionic liquids or supercritical CO2, represents another significant area for investigation. mdpi.comresearchgate.net

A comparative analysis using established green chemistry metrics would be essential to quantify the improvement of these new routes. tudelft.nl

Table 1: Hypothetical Comparison of Traditional vs. Sustainable Synthetic Routes for this compound

| Metric | Traditional Route (e.g., Williamson Ether Synthesis) | Proposed Sustainable Route (e.g., Catalytic) |

|---|---|---|

| Starting Materials | Petroleum-derived | Potentially bio-based (e.g., from furfural) |

| Solvent | Toluene (B28343), DMF | Water, Supercritical CO2, or solvent-free |

| Catalyst | None (uses stoichiometric base) | Heterogeneous, recyclable catalyst |

| Atom Economy | Moderate | High |

| E-Factor (Waste/Product) | High | Low |

| Energy Input | High (reflux temperatures) | Lower (milder conditions) |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is primarily dictated by the C-Cl bond of the propyl chain and the oxolane ring. While nucleophilic substitution at the primary alkyl chloride is a well-known transformation, future research could uncover novel reactivity patterns. This includes exploring its participation in modern coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, potentially after conversion of the chloride to a more reactive species like an organometallic reagent.

Furthermore, the oxolane ring, though generally stable, can undergo ring-opening reactions under specific catalytic conditions. nih.govrsc.org Investigating Lewis or Brønsted acid-catalyzed ring-opening reactions in the presence of various nucleophiles could lead to a new class of difunctionalized compounds that are not easily accessible otherwise. The interplay between the chloropropyl side chain and the reactivity of the ether ring is another area ripe for exploration.

Table 2: Potential Novel Reactions and Products for this compound

| Reaction Type | Reagents/Catalyst | Potential Product Class |

|---|---|---|

| Kumada Coupling | Grignard Reagent, Ni or Pd catalyst | Alkylated oxolane derivatives |

| Reductive Heck Reaction | Alkene, H- source, Pd catalyst | Functionalized alkyl-aryl oxolanes |

| Catalytic Ring-Opening | Strong Lewis Acid, Thiol nucleophile | Thioether-containing polyether alcohols |

| Photochemical C-H Activation | Photocatalyst, Light | Substituted oxolane derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms

Integrating this flow setup with automated synthesis platforms could further accelerate the discovery of new derivatives. sigmaaldrich.com An automated system could systematically vary reagents, catalysts, and reaction conditions to rapidly generate a library of compounds based on the this compound scaffold for screening in materials science or drug discovery. healylab.comyoutube.com

Table 3: Comparison of Batch vs. Hypothetical Flow Synthesis for a Derivative of this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Gradient exists, potential for hotspots | Precise and uniform |

| Safety | Handling of hazardous reagents at scale | In-situ generation and immediate use of hazardous reagents |

| Scalability | Difficult, requires re-optimization | Straightforward (running longer) |

| Process Control | Manual or semi-automated | Fully automated with in-line analytics |

| Reproducibility | Operator-dependent | High |

Advanced Spectroscopic Characterization Beyond Current Capabilities

While standard spectroscopic techniques like 1H and 13C NMR are sufficient for routine characterization, advanced methods can provide deeper structural and dynamic insights, especially for more complex derivatives or for studying intermolecular interactions. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all signals in novel, more complex structures derived from this compound. nih.govipb.pt

Furthermore, Diffusion-Ordered Spectroscopy (DOSY) could be employed to study the self-aggregation or binding of its derivatives to other molecules in solution by measuring their diffusion coefficients. mdpi.com For solid-state materials derived from this compound, solid-state NMR would be essential to probe the structure and dynamics in the solid phase.

Table 4: Hypothetical 2D NMR Correlations for Unambiguous Structural Elucidation of this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| ¹H-¹H COSY | H-1' with H-2' / H-2' with H-3' | Confirms proton connectivity within the propyl chain |

| H-2/H-5 with H-3/H-4 | Confirms proton connectivity within the oxolane ring | |

| ¹H-¹³C HSQC | Each proton with its directly attached carbon | Direct C-H bond correlations for definitive assignment |

| ¹H-¹³C HMBC | H-1' with C-3 (oxolane) | Confirms the ether linkage between the two moieties |

Synergistic Experimental and Computational Approaches for Mechanistic Insights

A powerful strategy in modern chemistry is the combination of experimental studies with high-level computational modeling to gain a profound understanding of reaction mechanisms. smu.edu For this compound, Density Functional Theory (DFT) calculations could be used to model the transition states of its key reactions, such as nucleophilic substitutions or potential ring-opening pathways. nih.govmdpi.com This would provide insights into reaction barriers, intermediates, and the origins of selectivity that are difficult to obtain through experiments alone. researchgate.net

For example, a synergistic approach could involve experimentally measuring the kinetic isotope effect for a specific reaction and comparing the results with values predicted from DFT calculations of the transition state geometry. Agreement between the experimental and computational data would provide strong evidence for the proposed mechanism. Such studies could guide the rational design of new catalysts or reaction conditions to favor desired outcomes.

Table 5: Hypothetical Synergistic Study of a Nucleophilic Substitution Reaction

| Parameter | Experimental Approach | Computational Approach (DFT) | Synergistic Outcome |

|---|---|---|---|

| Reaction Rate | Kinetic monitoring (e.g., by GC or NMR) | Not directly calculated | - |

| Activation Energy (Ea) | Arrhenius plot from temperature-dependent rate studies | Calculation of transition state and reactant energies | Validation of the computed reaction pathway |

| Reaction Intermediates | Attempted trapping or spectroscopic observation | Geometry optimization to identify stable intermediates | Confirmation of transient species |

| Transition State | Inferred from kinetic data (e.g., KIE) | Full geometry optimization and frequency analysis | Detailed understanding of bond-making/breaking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.